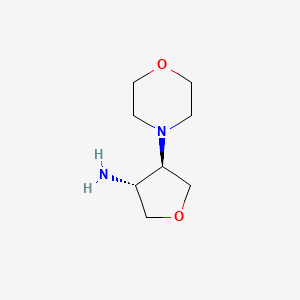
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(4-Morpholinyl)tetrahydro-3-furanamine is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
trans-4-(4-Morpholinyl)tetrahydro-3-furanamine, also known by its CAS number 728008-08-0, is a chemical compound characterized by a tetrahydrofuran ring substituted with a morpholine group at the 4-position and an amine group at the 3-position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C_{10}H_{17}N_{2}O, with a molecular weight of approximately 172.228 g/mol. The presence of the morpholine and amine functional groups enhances its reactivity and potential interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its effects on inflammatory pathways, particularly in inhibiting cytokine production which is crucial in the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in conditions such as rheumatoid arthritis and other inflammatory disorders .
Neuropharmacological Applications
The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, indicating potential neuropharmacological applications. Preliminary studies hint at its efficacy in modulating neurotransmission, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine | Contains a pyrrolidine instead of morpholine | May exhibit different pharmacological profiles |
| 4-(Morpholinyl)piperidine | Features a piperidine ring | Potentially different receptor interactions |
| 1-(Morpholinyl)-2-propanol | Contains an alcohol functional group | Different solubility and reactivity |
The distinct combination of a tetrahydrofuran core with both morpholine and amine functionalities in this compound may confer unique biological properties compared to these similar compounds.
In Vivo Studies
In vivo studies have demonstrated the compound's effectiveness in reducing inflammation markers in animal models. For instance, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .
Mechanistic Insights
Mechanistic studies have explored the pathways through which this compound exerts its effects. It appears to inhibit NF-kB activation, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators, supporting its therapeutic potential .
特性
IUPAC Name |
(3R,4R)-4-morpholin-4-yloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRARYPUYXXYIN-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














